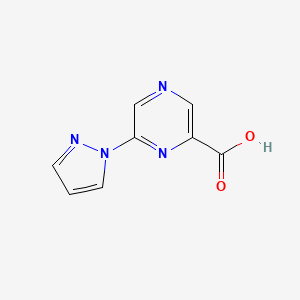

6-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

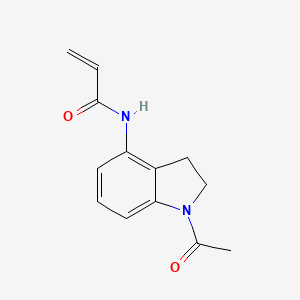

説明

6-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid is a compound that is likely to possess a pyrazine core with a pyrazolyl substituent and a carboxylic acid functional group. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative. For instance, the first paper discusses imidazo[1,2-a]pyrazine-3,6-diones, which are derived from alpha-amino acids and share a similar pyrazine structure . The second paper explores the functionalization and cyclization reactions of a related compound, 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, which also contains the pyrazole and carboxylic acid functionalities .

Synthesis Analysis

The synthesis of related compounds involves high-temperature conditions or the use of strong dehydrating reagents. For example, the formation of imidazo[1,2-a]pyrazine-3,6-diones from alpha-amino acids requires a multi-step process that includes O-acylation, acyl transfer, intramolecular condensation, and water elimination . The synthesis of pyrazolo[3,4-d]pyridazines from 1H-pyrazole-3-carboxylic acid derivatives involves cyclocondensation reactions with phenylhydrazine or hydrazine hydrate . These methods could potentially be adapted for the synthesis of this compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of this compound would be expected to feature a bicyclic system with a pyrazine ring fused to a pyrazole ring, and a carboxylic acid group attached to the pyrazine ring. Quantum chemical calculations, such as those used in the first paper to study the formation of bicyclic amidines, could provide insights into the electronic structure and stability of the target compound .

Chemical Reactions Analysis

The chemical reactivity of this compound would likely involve the carboxylic acid group and the nitrogen atoms in the pyrazole and pyrazine rings. The carboxylic acid could undergo reactions to form esters or amides, as demonstrated in the second paper . The nitrogen atoms might participate in cyclocondensation reactions or act as nucleophilic sites for various substitution reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported in the provided papers, we can infer that the compound would exhibit properties typical of aromatic heterocycles with carboxylic acid functionality. This includes potential for hydrogen bonding, acidity of the carboxylic acid group, and the likelihood of planarity due to the aromatic systems. The presence of nitrogen atoms could also influence the compound's solubility, boiling point, and reactivity.

科学的研究の応用

Synthesis of Heterocyclic Compounds

Studies on cyclic oxalyl compounds with hydrazines or hydrazones have led to the synthesis of various ester, amide, nitrile, and anilino-pyrazole acid derivatives. These reactions have paved the way for exploring diverse heterocyclic compounds, highlighting the versatility of pyrazole-based acids in synthesizing complex molecules with potential applications in medicinal chemistry and material science (Şener et al., 2002).

Coordination Chemistry and Material Science

The synthesis of mononuclear ReI complexes derived from pyrroline-pyrazolyl-pyridazine showcases the application of pyrazolyl derivatives in coordination chemistry. These complexes demonstrate unique structural properties, such as non-regular octahedral geometry, which are significant for understanding the coordination behavior of rhenium compounds. This research contributes to the development of materials with potential optical and electronic applications (Saldías et al., 2020).

Green Chemistry Approaches

The green, solvent-free synthesis of pyrano[2,3-c]pyrazoles and pyrazolo[1,5-a]pyrimidines without using solvents reflects an eco-friendly approach to chemical synthesis. These methodologies not only provide a sustainable alternative to traditional solvent-based reactions but also highlight the reactivity and utility of pyrazole derivatives in producing pharmacologically relevant heterocycles in an environmentally benign manner (Al-Matar et al., 2010).

Antimicrobial and Anti-inflammatory Agents

Pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties, showing significant activity. This underscores the potential of pyrazole carboxylic acids as precursors in designing new drugs with enhanced efficacy against microbial infections and inflammation (Bekhit et al., 2005).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

6-pyrazol-1-ylpyrazine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-8(14)6-4-9-5-7(11-6)12-3-1-2-10-12/h1-5H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCOVOCYBHMGVDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC(=CN=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1511720-95-8 |

Source

|

| Record name | 6-(1H-pyrazol-1-yl)pyrazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2503072.png)

![2-[4-(1,3-benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanyl-N-butyl-N-methylacetamide](/img/structure/B2503073.png)

![(5-fluoropyridin-3-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2503075.png)

![2-(2-methylphenoxy)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]acetamide](/img/structure/B2503082.png)

![N-benzyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2503085.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2503087.png)

![2-[2,2-Dimethylpropyl-[2-(1,2,4-triazol-1-yl)ethyl]amino]ethanesulfonyl fluoride](/img/structure/B2503092.png)